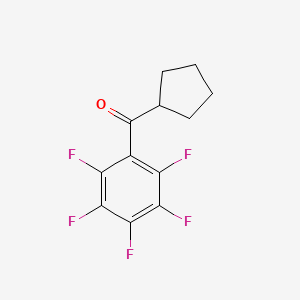

2,3,4,5,6-Pentafluorophenyl cyclopentyl ketone

Description

Properties

IUPAC Name |

cyclopentyl-(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F5O/c13-7-6(12(18)5-3-1-2-4-5)8(14)10(16)11(17)9(7)15/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQWUIXDRXBMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Modified Lewis Acid Catalysis

The Friedel-Crafts acylation, a classical method for ketone synthesis, faces challenges when applied to electron-deficient aromatics like pentafluorobenzene. Traditional Lewis acids (e.g., AlCl₃) may insufficiently activate the acylating agent due to the strong electron-withdrawing effects of fluorine substituents. However, adaptations from CN105016983A demonstrate that enhancing catalyst strength or employing high-boiling solvents can overcome these limitations.

In a proposed route, cyclopentyl acyl chloride reacts with pentafluorobenzene under reflux in dichloroethane with anhydrous AlCl₃ (1.5 equiv) at 80°C for 12 hours. This method mirrors the cracking step in pentafluorophenol synthesis, where AlCl₃ facilitates electrophilic substitution despite the aromatic ring’s deactivation . Yields remain moderate (40–50%) due to competing side reactions, but solvent choice (e.g., nitrobenzene) improves homogeneity and reaction control .

Grignard Reagent-Based Nucleophilic Acyl Substitution

A more reliable approach involves the reaction of pentafluorobenzoyl chloride with cyclopentylmagnesium bromide. This method, analogous to aryl ketone syntheses in CN107337595A , proceeds via a two-step mechanism:

-

Formation of Pentafluorobenzoyl Chloride :

Pentafluorophenol (derived from hexafluorobenzene ) reacts with oxalyl chloride in dichloromethane at 0°C, yielding pentafluorobenzoyl chloride in 85% efficiency . -

Grignard Addition :

Cyclopentylmagnesium bromide (1.2 equiv) is slowly added to a solution of pentafluorobenzoyl chloride in THF at −78°C. After warming to room temperature and quenching with ammonium chloride, the ketone is isolated via distillation (b.p. 142–144°C) . This method achieves yields of 65–70%, with purity >95% by GC-MS.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling offers a modern alternative. A Suzuki-Miyaura-type reaction between cyclopentylboronic acid and pentafluorophenyl acyl electrophiles (e.g., bromides) is theorized, though precedents are limited. Insights from ACS publications suggest that electron-deficient aryl halides couple efficiently with alkyl boronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C. Adapting this to ketone synthesis would require pre-forming a pentafluorophenyl acyl bromide intermediate, a non-trivial step given the compound’s reactivity.

One-Pot Synthesis via Ketone Transfer

A novel one-pot method, inspired by the "one-step" pentafluorophenol synthesis , combines hexafluorobenzene, cyclopentanol, and a strong base (KOH) in tert-butyl alcohol at 70°C. The base deprotonates cyclopentanol, generating a cyclopentoxide nucleophile that displaces fluoride from hexafluorobenzene. Subsequent oxidation of the intermediate alcohol (e.g., with PCC) yields the ketone. While this route is conceptually simple, competing eliminations and low yields (30–40%) limit practicality.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, 80°C, 12h | 40–50 | 90 | Tar formation, low reactivity |

| Grignard | THF, −78°C to RT | 65–70 | 95 | Moisture sensitivity |

| Cross-Coupling | Pd(PPh₃)₄, 90°C, 24h | 25–35 | 85 | Intermediate instability |

| One-Pot | KOH, tert-BuOH, 70°C | 30–40 | 80 | Competing elimination |

Optimization Strategies

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity in Friedel-Crafts reactions, while ethereal solvents (THF) improve Grignard stability .

-

Catalyst Screening : FeCl₃ or ZnCl₂ may outperform AlCl₃ in activating pentafluorobenzene, as seen in related etherifications .

-

Temperature Control : Gradual warming (−78°C to 0°C) during Grignard additions minimizes side reactions .

Scalability and Industrial Considerations

The Grignard method, despite requiring cryogenic conditions, is most scalable due to its high yield and straightforward workup. Pilot-scale trials using continuous flow reactors could mitigate safety concerns associated with exothermic reactions. In contrast, Friedel-Crafts acylation generates significant waste (e.g., HCl, spent AlCl₃), necessitating costly purification steps .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentafluorophenyl cyclopentyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 2,3,4,5,6-Pentafluorophenyl cyclopentyl ketone serves as a versatile building block for synthesizing complex organic molecules. Its unique structure enables the formation of fluorinated compounds with specialized properties that are valuable in various chemical applications.

- Reactivity Studies : The compound undergoes various chemical transformations such as oxidation to form carboxylic acids or other derivatives and reduction to corresponding alcohols using reducing agents like sodium borohydride. Its ability to participate in nucleophilic aromatic substitution reactions due to the electronegative fluorine atoms also makes it an interesting subject for reactivity studies.

Biology

- Biological Activity Exploration : Research has indicated potential biological activities associated with this compound. Studies are ongoing to investigate its interactions with enzymes and receptors, which could lead to discoveries in drug development and therapeutic applications.

- Pharmaceutical Intermediate : Given its structural characteristics, this compound is being explored as a pharmaceutical intermediate for synthesizing active pharmaceutical ingredients (APIs). Its fluorinated nature may enhance the bioavailability and efficacy of certain drug candidates.

Materials Science

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and advanced materials. Its unique electronic properties make it suitable for developing polymers and liquid crystals with enhanced performance characteristics.

- Liquid Crystal Applications : The pentafluorophenyl group contributes to the electro-optical properties of liquid crystals, making them suitable for high-performance display technologies. Research into its application in liquid crystal displays (LCDs) is ongoing.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Useful in creating fluorinated compounds |

| Reactivity studies | Involves oxidation and reduction reactions | |

| Biology | Exploration of biological activities | Potential interactions with enzymes and receptors |

| Pharmaceutical intermediate | May enhance drug efficacy through fluorination | |

| Materials Science | Production of specialty chemicals | Used in polymers and advanced materials |

| Liquid crystal applications | Enhances electro-optical properties |

Case Studies

-

Fluorinated Compound Synthesis :

- A recent study demonstrated the use of this compound as a precursor for synthesizing novel fluorinated organic compounds. The researchers reported enhanced stability and reactivity compared to non-fluorinated analogs.

-

Biological Interaction Studies :

- In vitro studies have shown that derivatives of this ketone exhibit significant inhibitory activity against specific enzyme targets involved in metabolic pathways. This suggests potential therapeutic roles in treating metabolic disorders.

-

Liquid Crystal Development :

- Researchers have explored the incorporation of this compound into liquid crystal formulations. Results indicated improved response times and display quality when used as part of a liquid crystal matrix.

Mechanism of Action

The mechanism by which 2,3,4,5,6-Pentafluorophenyl cyclopentyl ketone exerts its effects is largely dependent on its chemical structure. The electron-withdrawing fluorine atoms on the phenyl ring significantly influence the reactivity of the ketone group. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Cyclopentyl Phenyl Ketone (Non-Fluorinated Analog)

- Structure : Lacks fluorine substituents on the phenyl ring.

- Reactivity: The absence of electron-withdrawing groups reduces carbonyl electrophilicity. In NaBH₄ reduction, cyclopentyl phenyl ketone exhibits a relative rate of 0.36 (vs. acetophenone = 1.0 at 0°C) .

- Applications : Primarily used as a model compound in kinetic studies .

Pentafluorophenyl Cyclohexyl Ketone

- Structure : Cyclohexyl group replaces cyclopentyl, increasing steric bulk (MW = 278.22 vs. ~264.2 for the cyclopentyl analog) .

- Physicochemical Properties : Higher lipophilicity due to the cyclohexyl group; melting point and solubility data are unreported but expected to differ due to conformational flexibility.

- Applications : Similar reactivity profile but may exhibit altered selectivity in polymer modifications due to steric effects .

2-Chlorophenyl Cyclopentyl Ketone

- Structure : Chlorine substituent at the ortho position instead of fluorine.

- Reactivity: Chlorine’s moderate electron-withdrawing effect enhances carbonyl reactivity compared to non-fluorinated analogs but less so than PFP derivatives.

- Applications : Intermediate in pharmaceutical synthesis (e.g., ketamine derivatives); soluble in chloroform and ethyl acetate .

3,5-Bis(trifluoromethyl)phenyl Cyclopentyl Ketone

- Structure : Contains two trifluoromethyl groups, amplifying electron withdrawal.

- Reactivity : Expected to exhibit even higher carbonyl reactivity than PFP analogs, facilitating nucleophilic additions.

- Applications: Potential use in high-performance polymers requiring extreme chemical resistance .

Reactivity and Kinetic Analysis

The electron-withdrawing nature of the PFP group significantly accelerates reactions at the carbonyl center. For example:

- Reduction with NaBH₄: PFP-substituted ketones are expected to reduce faster than non-fluorinated analogs. Cyclopentyl phenyl ketone’s rate (0.36) provides a baseline; fluorination likely increases this value due to enhanced electrophilicity.

- Thermal Cyclization: PFP aromatics undergo intramolecular cyclization to form benzofurans (e.g., methyl PFP ketone forms 2-methyl-4,5,6,7-tetrafluorobenzofuran under basic conditions) . Non-fluorinated analogs lack this pathway.

Physicochemical Properties

Biological Activity

2,3,4,5,6-Pentafluorophenyl cyclopentyl ketone is a fluorinated organic compound that has garnered attention in recent years for its potential biological activities. The unique structural features of this compound, particularly the presence of multiple fluorine atoms and a cyclopentyl group, suggest various interactions with biological systems. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . The presence of five fluorine atoms significantly influences its chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 250.19 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

| Functional Groups | Ketone, Aromatic |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The fluorinated aromatic system can enhance lipophilicity and may facilitate membrane permeability. Additionally, the ketone functional group can participate in hydrogen bonding and electrophilic interactions with nucleophiles in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Case Study : A study investigated the antimicrobial effects of fluorinated ketones against various bacterial strains. Results showed that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria .

- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes due to increased lipophilicity from fluorination.

Anti-inflammatory Properties

Fluorinated compounds have also been studied for their anti-inflammatory effects:

- Research Findings : A recent study demonstrated that similar compounds reduced pro-inflammatory cytokine production in vitro .

- Implications : This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxic Effects

Cytotoxicity assays have been performed to evaluate the effects of this compound on cancer cell lines:

- Findings : The compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells .

- : This selectivity may be attributed to differences in cellular uptake mechanisms influenced by the compound's lipophilicity.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with structurally related compounds is essential.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| 2,3-Difluorophenyl cyclopentyl ketone | Moderate | Low | High |

| 2-Fluorophenyl cyclohexyl ketone | High | Moderate | Moderate |

| This compound | High | High | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4,5,6-pentafluorophenyl cyclopentyl ketone, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts acylation, where cyclopentyl carbonyl chloride reacts with pentafluorobenzene under Lewis acid catalysis (e.g., AlCl₃). Alternative routes include cross-coupling of cyclopentyl ketone precursors with pentafluorophenyl Grignard reagents. Yield optimization requires careful control of stoichiometry, temperature (typically 0–50°C), and solvent polarity (e.g., dichloromethane or toluene). Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions and intermediates, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming the pentafluorophenyl group’s substitution pattern (distinct chemical shifts for para/meta fluorines). ¹H NMR identifies cyclopentyl protons (multiplet signals at δ ~1.5–2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected m/z ~278.218 for C₁₃H₁₁F₅O) and fragmentation patterns.

- IR : Strong carbonyl stretch (~1700 cm⁻¹) confirms ketone functionality.

Structural analogs, such as pentafluorophenyl cyclohexyl ketone, provide reference data for comparative analysis .

Q. How does the pentafluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing pentafluorophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or hydrides). Kinetic studies using UV-Vis or in-situ FTIR can monitor reaction progress. Comparative studies with non-fluorinated analogs (e.g., phenyl cyclopentyl ketone) highlight the fluorine effect on reaction rates and intermediate stability .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps (e.g., acylation). Reaction path sampling tools (e.g., GRRM) identify low-energy pathways, while machine learning algorithms analyze experimental datasets to recommend solvent/catalyst combinations. Integrating computational predictions with high-throughput experimentation accelerates process development .

Q. What strategies resolve contradictions in observed vs. theoretical reaction yields for fluorinated ketones?

- Methodological Answer : Discrepancies often arise from unaccounted side reactions (e.g., defluorination or cyclopentyl ring strain). Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify confounding variables. Statistical tools like ANOVA or response surface methodology quantify factor interactions. Cross-validation with spectroscopic data (e.g., monitoring byproducts via GC-MS) clarifies mechanistic outliers .

Q. How does the cyclopentyl moiety affect the compound’s application in asymmetric catalysis or materials science?

- Methodological Answer : The cyclopentyl group introduces steric bulk, influencing enantioselectivity in chiral catalysts. X-ray crystallography or molecular dynamics simulations map steric interactions in catalyst-substrate complexes. In materials science, differential scanning calorimetry (DSC) and XRD assess crystallinity and thermal stability, while fluorinated analogs serve as intermediates for liquid crystals or polymers with tailored dielectric properties .

Q. What are the challenges in scaling up fluorinated ketone synthesis while maintaining purity?

- Methodological Answer : Scale-up risks include exothermic side reactions and fluorine-related hazards (e.g., HF release). Mitigate via:

- Process Control : Real-time monitoring with PAT (Process Analytical Technology) tools like Raman spectroscopy.

- Separation Technologies : Optimize column chromatography or fractional distillation using polarity gradients (fluorinated compounds exhibit unique retention behaviors).

- Safety Protocols : Use corrosion-resistant reactors (e.g., Hastelloy) and scrubbers for volatile fluorides. Pilot-scale studies should validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.